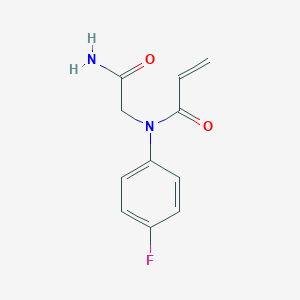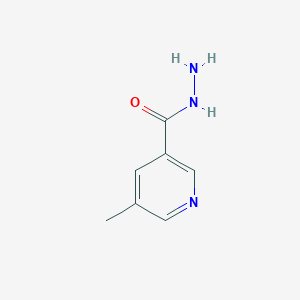
5-Methylpyridine-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylpyridine-3-carbohydrazide is an important chiral intermediate used in the synthesis of sulfonamides. It has a molecular formula of C₇H₉N₃O and a molecular weight of 151.17 g/mol . This compound is notable for its role in medicinal chemistry and pharmaceutical research, particularly in the development of antimicrobial agents.
作用机制
Target of Action
5-Methylpyridine-3-carbohydrazide is primarily used as a chiral intermediate in the synthesis of sulfonamides . Sulfonamides are a group of drugs that inhibit the growth of bacteria in the body, making them effective antibacterial agents.
Mode of Action
It’s known that the compound can be prepared by a process called the corey-chaykovsky reaction, which involves the addition of methyl acetoacetate to 3-hydroxybenzaldehyde . This process is a bottleneck in the synthesis of sulfonamides due to its lack of stereospecificity and high reactivity with water .
准备方法
Synthetic Routes and Reaction Conditions
5-Methylpyridine-3-carbohydrazide can be synthesized through the Corey-Chaykovsky reaction, which involves the addition of methyl acetoacetate to 3-hydroxybenzaldehyde . This reaction is known for its lack of stereospecificity and high reactivity with water, making it a bottleneck in the synthesis of sulfonamides . An alternative and more efficient method involves the use of sodium metal and methylformamide .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs the Corey-Chaykovsky reaction due to its established protocol. advancements in process chemistry have led to the adoption of more efficient methods, such as the use of sodium metal and methylformamide, to improve yield and reduce reaction times .
化学反应分析
Types of Reactions
5-Methylpyridine-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
5-Methylpyridine-3-carbohydrazide has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Pyridine-3-carbohydrazide: Similar in structure but lacks the methyl group at the 5-position.
4-Methylpyridine-3-carbohydrazide: Similar but with the methyl group at the 4-position instead of the 5-position.
2-Methylpyridine-3-carbohydrazide: Similar but with the methyl group at the 2-position.
Uniqueness
5-Methylpyridine-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position enhances its reactivity and makes it a valuable intermediate in the synthesis of sulfonamides and other pharmaceutical compounds .
属性
IUPAC Name |
5-methylpyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-2-6(4-9-3-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVCFSQHLVLTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[(Tert-butoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B2918993.png)
![[(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine](/img/structure/B2918995.png)
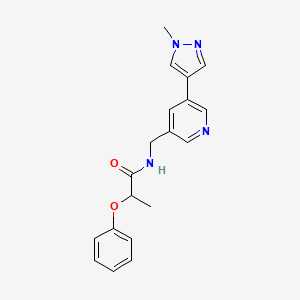
![[4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine](/img/structure/B2919001.png)
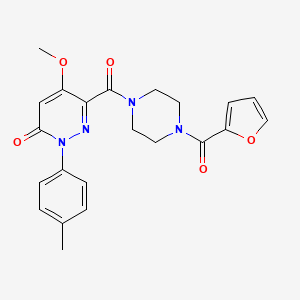
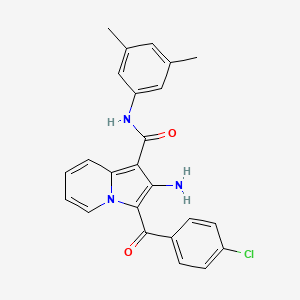
![2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride](/img/structure/B2919007.png)
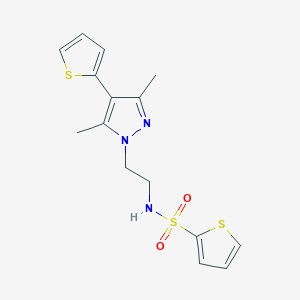
![3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919009.png)
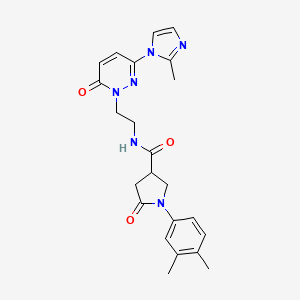
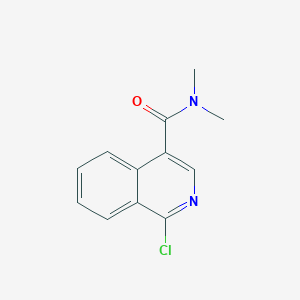
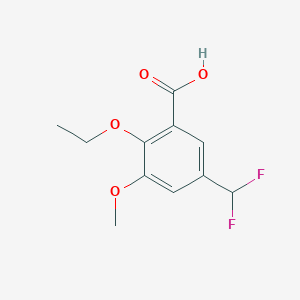
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2919013.png)
